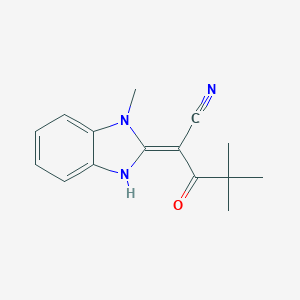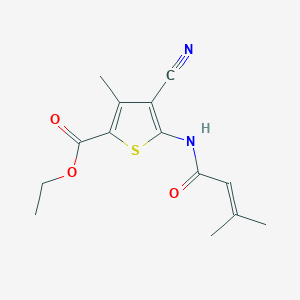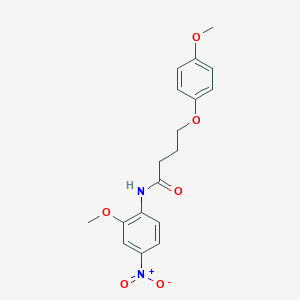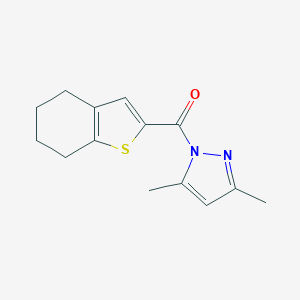![molecular formula C26H24N4 B255038 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine, also known as FIPA, is a small molecule compound with potential applications in scientific research.
Wirkmechanismus
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine acts as a partial agonist at serotonin and dopamine receptors, meaning it can activate these receptors to a certain extent but not fully. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to an overall increase in neurotransmitter activity. This compound also acts as an antagonist at certain other receptors, including the histamine H1 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to an overall increase in neurotransmitter activity. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to have anti-inflammatory effects in certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound also has a well-defined mechanism of action and has been extensively studied in animal models. However, this compound has some limitations, including its limited selectivity for certain receptors and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine. One area of interest is the development of more selective this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound's potential therapeutic applications in humans, particularly in the treatment of depression and anxiety disorders. Finally, further research is needed to fully understand the mechanisms underlying this compound's effects on neurotransmitter systems and to identify potential off-target effects.
Synthesemethoden
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine can be synthesized using a variety of methods, including the reaction of 9H-fluorene-9-carbaldehyde with indole-3-carboxaldehyde in the presence of piperazine and a base catalyst. Other methods involve the use of different aldehydes and amines as starting materials. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, including serotonin and dopamine receptors. This compound has also been investigated for its potential use in treating depression and anxiety disorders.
Eigenschaften
Molekularformel |
C26H24N4 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine |
InChI |
InChI=1S/C26H24N4/c1-3-10-23-21(8-1)22-9-2-4-11-24(22)26(23)29-13-15-30(16-14-29)28-18-19-17-27-25-12-6-5-7-20(19)25/h1-12,17-18,26,28H,13-16H2/b19-18+ |
InChI-Schlüssel |
WBAGIDWSVVKJMY-VHEBQXMUSA-N |
Isomerische SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N/C=C/5\C=NC6=CC=CC=C65 |
SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)NC=C5C=NC6=CC=CC=C65 |
Kanonische SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)NC=C5C=NC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)
![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)


![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)

![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
![4-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254972.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254974.png)
![Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)